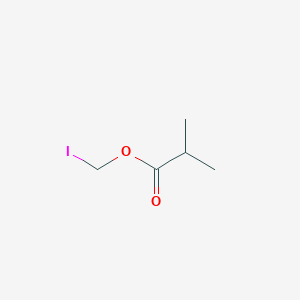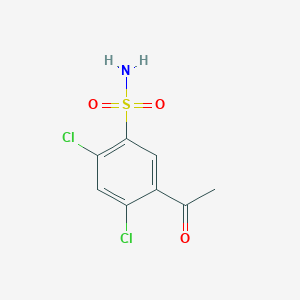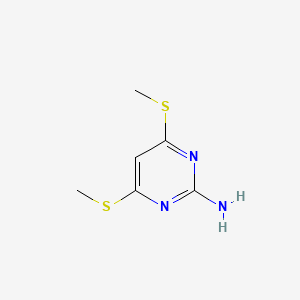
Iodomethyl 2-methylpropanoate
Vue d'ensemble
Description
Iodomethyl 2-methylpropanoate, also known as iodomethyl isobutyrate, is an organic compound with the molecular formula C5H9IO2. It is a derivative of isobutyric acid, where the hydroxyl group is replaced by an iodomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodomethyl 2-methylpropanoate can be synthesized through the esterification of isobutyric acid with iodomethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: Iodomethyl 2-methylpropanoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the iodine atom with a nucleophile, such as a hydroxide ion or an amine.
Oxidation: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize this compound to form carboxylic acids.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of isobutanol.
Oxidation: Formation of isobutyric acid.
Applications De Recherche Scientifique
Iodomethyl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for labeling and tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of iodomethyl 2-methylpropanoate involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This reactivity makes it useful in modifying other molecules, such as in the synthesis of esters and amides .
Comparaison Avec Des Composés Similaires
Bromomethyl 2-methylpropanoate: Similar in structure but contains a bromine atom instead of iodine.
Chloromethyl 2-methylpropanoate: Contains a chlorine atom instead of iodine.
Methyl 2-methylpropanoate: Lacks the halogen atom and is less reactive.
Uniqueness: Iodomethyl 2-methylpropanoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine and chlorine analogs. This increased reactivity can be advantageous in certain synthetic applications .
Propriétés
IUPAC Name |
iodomethyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIBRJGXWFDQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)


![Benzenamine, 2-[(2-bromophenyl)thio]-](/img/structure/B3385410.png)










